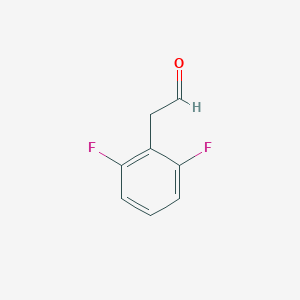

2-(2,6-Difluorophenyl)acetaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-difluorophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFKLYVOJZKVQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627451 | |

| Record name | (2,6-Difluorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109346-83-0 | |

| Record name | (2,6-Difluorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2,6-Difluorophenyl)acetaldehyde from 2,6-difluorobenzyl bromide

Introduction: Navigating the Synthesis of a Sterically Hindered Phenylacetaldehyde Derivative

The synthesis of 2-(2,6-difluorophenyl)acetaldehyde, a key building block in the development of various pharmaceuticals and agrochemicals, presents a unique challenge due to the steric hindrance and electronic effects imposed by the ortho-difluoro substitution on the phenyl ring. Direct conversion of 2,6-difluorobenzyl bromide to the corresponding aldehyde via classical one-pot oxidation methods is often met with limited success. This technical guide provides a comprehensive overview of the synthetic strategies, delves into the mechanistic rationale behind the preferred routes, and offers detailed experimental protocols for the successful laboratory-scale synthesis of this valuable intermediate. For researchers and drug development professionals, understanding the nuances of these synthetic pathways is critical for efficient and scalable production.

Strategic Considerations: Why Direct Oxidation Fails and Multi-step Routes Prevail

Conventional methods for the direct conversion of benzyl halides to aldehydes, such as the Sommelet and Kornblum oxidations, are foundational in organic synthesis. However, their application to sterically encumbered substrates like 2,6-difluorobenzyl bromide is often problematic.

The Sommelet reaction , which utilizes hexamethylenetetramine (HMTA), is known to perform poorly with ortho-substituted benzyl halides. The initial nucleophilic attack of HMTA on the benzylic carbon is sterically hindered by the bulky ortho-substituents, leading to significantly reduced reaction rates and low yields.

Similarly, the Kornblum oxidation , which employs dimethyl sulfoxide (DMSO) as the oxidant, can also be inefficient for sterically hindered substrates. The SN2 displacement of the bromide by DMSO is the rate-limiting step and is highly sensitive to steric crowding around the electrophilic carbon.

Therefore, a more strategic and reliable approach involves a multi-step synthesis that circumvents the challenges of direct oxidation. This guide will focus on two such robust and validated pathways:

-

Grignard Homologation followed by Selective Oxidation: A two-step sequence involving the formation of a Grignard reagent, its reaction with a one-carbon electrophile to yield the corresponding alcohol, and subsequent oxidation to the desired aldehyde.

-

Umpolung Synthesis via a Dithiane Intermediate (Corey-Seebach Approach): This strategy inverts the polarity of the carbonyl carbon, allowing for the formation of the carbon-carbon bond through nucleophilic attack of a masked acyl anion on the benzyl bromide.

The following sections will provide a detailed exploration of these two synthetic routes, complete with mechanistic insights, step-by-step protocols, and comparative data.

Route 1: Grignard Homologation and Subsequent Oxidation

This two-step approach is a reliable and widely applicable method for the synthesis of phenylacetaldehydes from their corresponding benzyl halides. The overall transformation is depicted below:

A Senior Application Scientist's Guide to the Swern Oxidation: Synthesis of 2-(2,6-Difluorophenyl)acetaldehyde

Abstract

This technical guide provides an in-depth exploration of the Swern oxidation, a cornerstone of modern organic synthesis for the mild conversion of primary alcohols to aldehydes. We focus on the specific application of this reaction to synthesize 2-(2,6-difluorophenyl)acetaldehyde from 2-(2,6-difluorophenyl)ethanol. This document is intended for researchers, scientists, and drug development professionals, offering a blend of mechanistic theory, practical experimental protocol, and critical analysis of the reaction's nuances. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Strategic Importance of the Swern Oxidation

The selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids is a fundamental challenge in organic synthesis. The Swern oxidation, first reported by Daniel Swern and Kanji Omura in 1978, emerged as a powerful solution, offering exceptionally mild reaction conditions and broad functional group compatibility.[1][2] Unlike many metal-based oxidants like chromium reagents, the Swern protocol is significantly less toxic and often provides cleaner reactions with easier purification.[3][4][5]

The reaction employs a combination of dimethyl sulfoxide (DMSO) and an activating agent, most commonly oxalyl chloride, followed by a hindered organic base like triethylamine (Et₃N).[6][7] This system effectively converts primary and secondary alcohols to their corresponding aldehydes and ketones, respectively.[1][7] Its utility is particularly pronounced in the synthesis of complex molecules and pharmaceutical intermediates where sensitive functional groups must be preserved.[7][8][9]

This guide will focus on the synthesis of 2-(2,6-difluorophenyl)acetaldehyde, a valuable building block in medicinal chemistry.[10] The difluorophenyl moiety imparts unique electronic properties and can influence the pharmacological profile of a target molecule. A reliable and high-yielding synthesis of this aldehyde is therefore of significant interest.

The Core of the Reaction: A Mechanistic Deep Dive

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Swern oxidation. The process can be logically divided into three key stages: activation of DMSO, formation of the key alkoxysulfonium salt, and base-induced elimination.

Stage 1: Activation of Dimethyl Sulfoxide (DMSO)

The reaction is initiated by the activation of DMSO with oxalyl chloride at cryogenic temperatures, typically -78 °C.[1][11][12] DMSO itself is not a potent enough oxidant.[1] The oxygen atom of DMSO acts as a nucleophile, attacking one of the carbonyl carbons of oxalyl chloride.[3][6] This initial adduct rapidly collapses, releasing carbon monoxide (CO) and carbon dioxide (CO₂), to form the highly electrophilic chloro(dimethyl)sulfonium chloride intermediate.[1][3][7]

Critical Insight: Maintaining a low temperature (below -60 °C) during this step is crucial.[13][14] At higher temperatures, the active species can undergo Pummerer rearrangement, leading to the formation of methylthiomethyl (MTM) ether byproducts and reducing the yield of the desired aldehyde.[8]

Stage 2: Formation of the Alkoxysulfonium Salt

The primary alcohol, 2-(2,6-difluorophenyl)ethanol, is then added to the reaction mixture. The alcohol's hydroxyl group attacks the electrophilic sulfur atom of the chloro(dimethyl)sulfonium chloride, displacing a chloride ion to form a new S-O bond.[6] This results in the formation of the key alkoxysulfonium salt intermediate.[7]

Stage 3: Base-Induced Elimination

The final step is the addition of a hindered organic base, typically triethylamine (Et₃N).[1][6] The base deprotonates the carbon alpha to the oxygen, leading to the formation of a sulfur ylide.[7][15] This ylide then undergoes an intramolecular elimination via a five-membered ring transition state.[7][15] This concerted step results in the formation of the new carbon-oxygen double bond of the aldehyde, along with the byproducts dimethyl sulfide (DMS), and triethylammonium chloride.[7]

Causality Corner: The choice of a hindered base like triethylamine is deliberate. It is sufficiently basic to deprotonate the alkoxysulfonium salt but generally does not lead to significant epimerization at the alpha-carbon of the newly formed carbonyl, a potential side reaction with less bulky bases.[7] For particularly sensitive substrates, an even bulkier base like diisopropylethylamine (DIPEA) can be employed.[16]

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Swern oxidation.

Caption: The mechanistic pathway of the Swern oxidation.

Experimental Workflow

This diagram outlines the practical steps involved in the laboratory procedure.

Caption: Step-by-step experimental workflow for the Swern oxidation.

Field-Proven Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and rationale for each step.

4.1. Reagents and Equipment

-

Reagents: 2-(2,6-difluorophenyl)ethanol, Oxalyl chloride (2.0 M solution in Dichloromethane is recommended for easier handling), Dimethyl sulfoxide (DMSO, anhydrous), Triethylamine (Et₃N, distilled from CaH₂), Dichloromethane (DCM, anhydrous), Water (deionized), 1M Hydrochloric acid, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate (Na₂SO₄).

-

Equipment: Round-bottom flask, Magnetic stirrer and stir bar, Thermometer, Dropping funnels, Dry ice/acetone bath, Nitrogen or Argon line, Rotary evaporator, Flash chromatography setup.

4.2. Stoichiometry and Quantitative Data

| Reagent | Molar Equiv. | Purpose | Key Considerations |

| 2-(2,6-difluorophenyl)ethanol | 1.0 | Substrate | Must be anhydrous. |

| Oxalyl Chloride | 1.2 - 1.5 | DMSO Activator | Excess ensures full activation. Add slowly to control gas evolution (CO, CO₂).[7][14] |

| Dimethyl Sulfoxide (DMSO) | 2.4 - 3.0 | Oxidant | Must be anhydrous. Moisture will quench the active species.[17] |

| Triethylamine (Et₃N) | 5.0 - 7.0 | Base for Elimination | Large excess ensures complete reaction and neutralizes generated HCl.[11] |

| Dichloromethane (DCM) | - | Solvent | Must be anhydrous. Reaction concentration is typically 0.1-0.5 M.[1] |

4.3. Step-by-Step Methodology

-

Setup: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried round-bottom flask with anhydrous DMSO (2.4 equiv.) and anhydrous dichloromethane (to achieve a final substrate concentration of ~0.2 M).

-

Activation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cold solution, add oxalyl chloride (1.2 equiv., typically as a 2.0 M solution in DCM) dropwise via a syringe or dropping funnel over 10-15 minutes. Vigorous gas evolution (CO and CO₂) will be observed.[6]

-

Self-Validation: A slightly cloudy or milky white suspension should form.

-

-

Stirring: Stir the reaction mixture at -78 °C for 20 minutes to ensure complete formation of the chloro(dimethyl)sulfonium chloride.

-

Substrate Addition: Add a solution of 2-(2,6-difluorophenyl)ethanol (1.0 equiv.) in a small amount of anhydrous DCM dropwise to the reaction mixture over 10 minutes, ensuring the internal temperature does not rise above -65 °C.

-

Stirring: Stir the mixture for 30-45 minutes at -78 °C.

-

Elimination: Add triethylamine (5.0 equiv.) dropwise to the reaction mixture over 10 minutes. A thick white precipitate (triethylammonium chloride) will form.

-

Self-Validation: The formation of a heavy precipitate is a strong visual indicator that the reaction is proceeding as expected.

-

-

Warming: After stirring for an additional 10 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.[2]

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[2] This removes excess triethylamine and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude aldehyde by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 2-(2,6-difluorophenyl)acetaldehyde as the final product.

Trustworthiness: Addressing Potential Pitfalls and Side Reactions

A robust protocol anticipates and mitigates potential issues.

-

Moisture: The reaction is highly sensitive to moisture. Anhydrous conditions are essential as water will react with and quench the activated sulfonium species, halting the oxidation.[17]

-

Temperature Control: As previously mentioned, allowing the reaction to warm prematurely after the addition of oxalyl chloride can lead to the Pummerer rearrangement and the formation of MTM ether byproducts.[8] Strict adherence to the -78 °C to -60 °C range during the activation and alcohol addition steps is critical.[13]

-

Byproducts: The reaction generates several byproducts: dimethyl sulfide (DMS), carbon monoxide (CO), carbon dioxide (CO₂), and triethylammonium chloride.[7][15] CO is highly toxic, and DMS has a potent, unpleasant odor.[7][15] Therefore, the entire procedure must be conducted in an efficient fume hood.

Conclusion: A Reliable Tool for Modern Synthesis

The Swern oxidation stands as a premier method for the mild and selective oxidation of primary alcohols to aldehydes. Its operational simplicity, coupled with its tolerance for a wide array of functional groups, makes it an invaluable tool in the arsenal of the synthetic chemist. By understanding the underlying mechanism and adhering to a carefully controlled, field-proven protocol, researchers can reliably synthesize sensitive aldehydes like 2-(2,6-difluorophenyl)acetaldehyde in high yield. This guide provides the necessary technical depth and practical insights to ensure successful implementation in a research or drug development setting.

References

-

Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. [Link]

-

Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

-

Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. [Link]

-

Organic Chemistry Tutor. (n.d.). Swern Oxidation. [Link]

-

Wikipedia. (n.d.). Swern oxidation. [Link]

-

NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. [Link]

-

Chemistry Steps. (n.d.). Swern Oxidation Mechanism. [Link]

-

Chem-Station Int. Ed. (2014). Swern Oxidation. [Link]

-

PubChem. (n.d.). Application of DMSO as "oxidant" in organic synthesis!. [Link]

-

OrgoSolver. (n.d.). Alcohol Oxidation: Swern (DMSO/(COCl)₂, Et₃N, CH₂Cl₂). [Link]

-

Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]

-

BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation. [Link]

-

YouTube. (2025). Swern Oxidation. [Link]

-

Wordpress. (2026). DMSO –Oxalyl Chloride, Swern Oxidation. [Link]

-

Organic Chemistry. (2019). Swern Oxidation. [Link]

-

Organic Chemistry Portal. (n.d.). Dimethyl sulfoxide, DMSO. [Link]

-

Chemistry LibreTexts. (2023). Swern oxidation. [Link]

-

MSU chemistry. (n.d.). Swern Oxidation Proceedure. [Link]

-

Common Organic Chemistry. (n.d.). Alcohol to Aldehyde - Swern Oxidation. [Link]

-

Sunway Pharm Ltd. (n.d.). 2-(2,6-difluorophenyl)acetaldehyde. [Link]

Sources

- 1. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Swern Oxidation [organic-chemistry.org]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Swern oxidation - Wikipedia [en.wikipedia.org]

- 8. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. a2bchem.com [a2bchem.com]

- 11. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 12. Application of DMSO as "oxidant" in organic synthesis! - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 13. jk-sci.com [jk-sci.com]

- 14. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]

- 15. byjus.com [byjus.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. orgosolver.com [orgosolver.com]

2-(2,6-Difluorophenyl)acetaldehyde chemical properties and reactivity

An In-Depth Technical Guide to 2-(2,6-Difluorophenyl)acetaldehyde: Properties, Reactivity, and Applications

Introduction: The Strategic Importance of a Fluorinated Aldehyde

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The compound 2-(2,6-Difluorophenyl)acetaldehyde stands as a pivotal building block in this domain. It is a bifunctional molecule featuring a highly reactive aldehyde group and an aromatic ring activated by two ortho-fluorine substituents.

This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic utility of 2-(2,6-Difluorophenyl)acetaldehyde. We will delve into its spectroscopic signature, explore its characteristic reactions, and contextualize its application as a key intermediate in the synthesis of complex, high-value molecules.[1] The presence of the 2,6-difluorophenyl moiety is not merely an incidental feature; it is a deliberate design element used to modulate a compound's electronic profile, metabolic stability, membrane permeability, and binding affinity, making this aldehyde a valuable asset for researchers in drug discovery.[2][3]

Physicochemical and Spectroscopic Profile

A clear understanding of a reagent's physical and spectral properties is fundamental to its effective use in synthesis. The key properties of 2-(2,6-Difluorophenyl)acetaldehyde are summarized below.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 109346-83-0 | [4] |

| Molecular Formula | C₈H₆F₂O | [4][5] |

| Molecular Weight | 156.13 g/mol | [4] |

| Monoisotopic Mass | 156.03867 Da | [5] |

| IUPAC Name | 2-(2,6-difluorophenyl)acetaldehyde | [5] |

| Synonyms | Benzeneacetaldehyde, 2,6-difluoro- | [6] |

| Storage | Store sealed in a dry place at room temperature or 2-8°C. | [4][7] |

Spectroscopic Analysis

The structural identity of 2-(2,6-Difluorophenyl)acetaldehyde can be unequivocally confirmed through standard spectroscopic techniques. The expected spectral characteristics are crucial for reaction monitoring and quality control.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch, typically appearing in the range of 1720-1740 cm⁻¹. Additionally, two characteristic, albeit weaker, C-H stretching bands for the aldehyde proton are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The most distinctive signal is the aldehydic proton (CHO), which appears significantly downfield in the δ 9-10 ppm region, typically as a triplet due to coupling with the adjacent methylene protons. The benzylic methylene protons (-CH₂-) would appear as a doublet, coupled to the aldehydic proton. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

-

¹³C NMR : The carbonyl carbon is highly deshielded and provides a clear diagnostic peak in the δ 190-205 ppm range.[8] Other signals corresponding to the methylene carbon and the aromatic carbons (with C-F coupling) will also be present.

-

-

Mass Spectrometry (MS) : The molecular ion peak (M⁺) would be observed at m/z 156. In electrospray ionization (ESI), adducts such as [M+H]⁺ at m/z 157.04595 or [M+Na]⁺ at m/z 179.02789 are predicted.[5] Common fragmentation patterns for aldehydes include α-cleavage and the McLafferty rearrangement.[8]

Chemical Reactivity and Synthetic Utility

The reactivity of 2-(2,6-Difluorophenyl)acetaldehyde is governed by the interplay between its two key structural features: the electrophilic aldehyde group and the electron-deficient aromatic ring.

Caption: Core reactivity drivers of 2-(2,6-Difluorophenyl)acetaldehyde.

-

The Aldehyde Carbonyl: This is the primary center of reactivity. The carbonyl carbon is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[9]

-

The 2,6-Difluorophenyl Ring: The two fluorine atoms exert a powerful electron-withdrawing inductive effect. This effect further increases the partial positive charge on the carbonyl carbon, enhancing its reactivity towards nucleophiles compared to its non-fluorinated analogue, phenylacetaldehyde.[10][11]

Key Reaction Classes

-

Oxidation : The aldehyde functionality is readily oxidized to the corresponding carboxylic acid, 2-(2,6-difluorophenyl)acetic acid, using standard oxidizing agents such as potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like sodium chlorite (NaClO₂). This transformation is fundamental for accessing a different class of synthetic intermediates.

-

Reduction : The aldehyde can be selectively reduced to the primary alcohol, 2-(2,6-difluorophenyl)ethanol. Common reducing agents for this purpose include sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LAH) in an ethereal solvent.

-

Nucleophilic Addition and Condensation : This is the most versatile reaction pathway for this building block.

-

Reductive Amination : This is a powerful method for forming C-N bonds. The aldehyde reacts with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) to yield the corresponding amine. This is a cornerstone reaction in the synthesis of pharmaceutical lead compounds.

-

Wittig Reaction : Reaction with a phosphorus ylide (Wittig reagent) allows for the conversion of the aldehyde into an alkene, providing a robust method for carbon-carbon bond formation and chain extension.[2]

-

Hydrazone Formation : Condensation with hydrazine or its derivatives (e.g., phenylhydrazine) readily forms stable hydrazones.[12] This reaction is often used for the characterization of aldehydes.[12]

-

Acetal Formation : In the presence of an alcohol and an acid catalyst, the aldehyde can be converted into an acetal. This reaction is often used to protect the aldehyde group during subsequent synthetic steps.[13]

-

Synthetic Routes to 2-(2,6-Difluorophenyl)acetaldehyde

The efficient synthesis of the title compound is crucial for its availability as a building block. Based on established methods for related phenylacetaldehydes, two primary strategies are prevalent.[2]

Caption: Primary synthetic pathways to the target aldehyde.

-

Selective Oxidation of 2-(2,6-Difluorophenyl)ethanol : The most direct route involves the controlled oxidation of the corresponding primary alcohol. To avoid over-oxidation to the carboxylic acid, mild and selective oxidizing agents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions are employed.[2]

-

Partial Reduction of a Carboxylic Acid Derivative : A derivative of 2-(2,6-difluorophenyl)acetic acid, such as an ester or an acid chloride, can be reduced to the aldehyde. A common and effective method is the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures (typically -78 °C) to prevent over-reduction to the alcohol.[2]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-(2,6-Difluorophenyl)acetaldehyde is not widely available, its properties can be inferred from its structural class (an aromatic aldehyde) and data for acetaldehyde.[14][15][16]

-

Hazards : Assumed to be a flammable liquid and vapor.[14][16] Expected to cause serious eye irritation and may cause respiratory irritation.[14][15] A critical consideration for aldehydes is the potential to form explosive peroxides upon prolonged exposure to air and light.[14]

-

Handling : All manipulations should be performed in a well-ventilated fume hood.[15][17] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[15][18] Containers should be grounded and bonded during transfers to prevent static discharge.[14][16]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[14][16][17] To inhibit peroxide formation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially for long-term storage.

Exemplary Experimental Protocol: Reductive Amination

The following protocol details a representative procedure for the synthesis of a secondary amine using 2-(2,6-Difluorophenyl)acetaldehyde, a common transformation in medicinal chemistry.

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(2,6-difluorophenyl)acetaldehyde - CAS:109346-83-0 - Sunway Pharm Ltd [3wpharm.com]

- 5. PubChemLite - 2-(2,6-difluorophenyl)acetaldehyde (C8H6F2O) [pubchemlite.lcsb.uni.lu]

- 6. Page loading... [guidechem.com]

- 7. 2,6-Difluorobenzaldehyde 98 437-81-0 [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nbinno.com [nbinno.com]

- 10. quora.com [quora.com]

- 11. m.youtube.com [m.youtube.com]

- 12. What happens when acetaldehyde is treated with phenylhydrazine? Give - askIITians [askiitians.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. carlroth.com [carlroth.com]

- 17. Acetaldehyde SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 18. airgas.com [airgas.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(2,6-Difluorophenyl)acetaldehyde

Prepared by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(2,6-Difluorophenyl)acetaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this fluorinated aromatic aldehyde. It covers the foundational principles of spectral interpretation, detailed experimental protocols for data acquisition, and an in-depth analysis of chemical shifts and coupling constants. The guide emphasizes the significant influence of the ortho-difluoro substitution on the NMR spectrum, offering field-proven insights into the assignment of complex spin systems.

Introduction: The Structural Significance of 2-(2,6-Difluorophenyl)acetaldehyde

2-(2,6-Difluorophenyl)acetaldehyde is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals. The presence of the 2,6-difluorophenyl moiety imparts unique electronic and conformational properties, influencing molecular interactions and metabolic stability. Accurate structural verification is paramount, and NMR spectroscopy stands as the most powerful technique for the unambiguous characterization of such molecules in solution.

This guide will systematically deconstruct the ¹H and ¹³C NMR spectra, providing not just the data, but the scientific rationale behind the observed phenomena, particularly the complex spin-spin couplings introduced by the fluorine atoms.

Molecular Structure and Predicted Spectral Features

The key to interpreting any spectrum is a thorough understanding of the molecule's structure. Below is the structure of 2-(2,6-Difluorophenyl)acetaldehyde with standardized numbering for clarity in subsequent spectral assignments.

Caption: Molecular structure of 2-(2,6-Difluorophenyl)acetaldehyde.

Based on this structure, we anticipate distinct signals for the aldehydic proton, the benzylic methylene protons, and the three aromatic protons. The key feature will be the presence of both proton-proton (H-H) and proton-fluorine (H-F) couplings, which will create complex splitting patterns. Similarly, the ¹³C spectrum will exhibit carbon-fluorine (C-F) couplings of varying magnitudes depending on the number of bonds separating the interacting nuclei.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is fundamentally dependent on a rigorous experimental methodology. The following protocol outlines a self-validating system for acquiring publication-quality spectra for compounds like 2-(2,6-Difluorophenyl)acetaldehyde.

Workflow for NMR Sample Analysis

Caption: Standard workflow for NMR data acquisition and analysis.

Detailed Step-by-Step Methodology

-

Sample Preparation:

-

Rationale: Proper concentration and solvent choice are critical for obtaining a good signal-to-noise ratio and avoiding solvent interference.

-

Protocol: Accurately weigh 15-20 mg of 2-(2,6-Difluorophenyl)acetaldehyde and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). Chloroform-d is a versatile solvent for a wide range of organic compounds and has well-characterized residual solvent peaks.[1] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[2] Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Configuration:

-

Rationale: The magnetic field strength (e.g., 400 or 500 MHz) dictates the resolution and sensitivity of the experiment. Proper tuning and shimming are essential to maximize field homogeneity and achieve sharp, symmetrical peaks.

-

Protocol: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument). Perform automatic or manual tuning and matching of the probe for both ¹H and ¹³C frequencies. Execute a shimming protocol to optimize the magnetic field homogeneity, aiming for a narrow half-height linewidth of the TMS or residual solvent signal.

-

-

¹H NMR Spectrum Acquisition:

-

Rationale: Standard proton NMR is the first step in structural analysis, providing information on the number, environment, and connectivity of protons.

-

Protocol:

-

Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: Set to approximately 16 ppm to ensure all signals, including any potential impurities, are captured.

-

Number of Scans: Acquire 8 to 16 scans.

-

Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for full magnetization recovery, ensuring accurate integration.

-

-

-

¹³C{¹H} NMR Spectrum Acquisition:

-

Rationale: ¹³C NMR provides a map of the carbon skeleton. Proton broadband decoupling is employed to simplify the spectrum by collapsing C-H coupling multiplets into singlets, which significantly enhances the signal-to-noise ratio.[3]

-

Protocol:

-

Pulse Sequence: Use a standard proton-decoupled pulse sequence with a 30-degree pulse (e.g., 'zgpg30').

-

Spectral Width: Set to approximately 220-240 ppm.

-

Number of Scans: Acquire a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio, as the ¹³C isotope has a low natural abundance (~1.1%).

-

-

-

Data Processing:

-

Rationale: Raw data (Free Induction Decay, or FID) must be mathematically transformed and corrected to produce an interpretable spectrum.

-

Protocol: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the FID to improve the signal-to-noise ratio. Perform a Fourier Transform. Phase-correct the resulting spectrum manually. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm (for both ¹H and ¹³C) or the residual CDCl₃ signal to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.[4]

-

Analysis of ¹H NMR Spectral Data

The ¹H NMR spectrum provides a detailed picture of the proton environments. The electron-withdrawing nature of the aldehyde group and the fluorine atoms significantly influences the chemical shifts.

Summary of ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration | Assignment |

| ~9.78 | t | ³JHH = 2.5 Hz | 1H | H-8 (CHO) |

| ~7.40 | m | - | 1H | H-4 |

| ~7.05 | t | ³JHH ≈ 8.0 Hz | 2H | H-3, H-5 |

| ~3.85 | dt | ³JHH = 2.5 Hz, ⁴JHF = 3.5 Hz | 2H | H-7 (CH₂) |

Detailed Spectral Interpretation

-

Aldehydic Proton (H-8): The signal at ~9.78 ppm is characteristic of an aldehydic proton, which is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group.[5] It appears as a clean triplet (t) , a result of coupling to the two adjacent methylene protons (H-7) with a coupling constant (³JHH) of 2.5 Hz.

-

Aromatic Protons (H-3, H-4, H-5):

-

The proton at the para position (H-4) is the most deshielded of the aromatic protons, appearing as a multiplet (m) around ~7.40 ppm. Its complexity arises from coupling to the two meta protons (H-3, H-5) and a weaker five-bond coupling to the two ortho fluorine atoms.

-

The two equivalent meta protons (H-3, H-5) resonate further upfield around ~7.05 ppm. This signal appears as a triplet (t) due to coupling with the adjacent H-4 proton and a three-bond coupling to the adjacent fluorine atom (³JHF), which coincidentally have similar magnitudes.

-

-

Methylene Protons (H-7): The signal for the benzylic methylene protons at ~3.85 ppm is particularly informative. It appears as a doublet of triplets (dt) .

-

The doublet splitting arises from the three-bond coupling (³JHH) to the single aldehydic proton (H-8), with J = 2.5 Hz.

-

The triplet splitting is due to a four-bond coupling (⁴JHF) to the two equivalent ortho-fluorine atoms, with J = 3.5 Hz. This long-range H-F coupling is a key signature confirming the proximity of the methylene group to the difluorinated ring.

-

Analysis of ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum reveals the carbon framework. While proton couplings are removed, couplings to fluorine persist and are instrumental for definitive assignments.[6]

Summary of ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) / ppm | Multiplicity (due to C-F coupling) | Coupling Constant (J) / Hz | Assignment |

| ~198.5 | t | ³JCF ≈ 3.0 Hz | C-8 (C=O) |

| ~161.8 | dd | ¹JCF ≈ 251 Hz, ³JCF ≈ 7.5 Hz | C-2, C-6 |

| ~132.1 | t | ⁴JCF ≈ 10 Hz | C-4 |

| ~113.5 | t | ²JCF ≈ 19 Hz | C-1 |

| ~112.0 | d | ²JCF ≈ 16 Hz, ⁴JCF ≈ 4 Hz (unresolved m) | C-3, C-5 |

| ~45.2 | t | ³JCF ≈ 5.0 Hz | C-7 (CH₂) |

Detailed Spectral Interpretation

The interpretation hinges on the characteristic magnitudes of C-F coupling constants, which decrease as the number of intervening bonds increases.

-

Carbonyl Carbon (C-8): The aldehyde carbonyl carbon resonates at ~198.5 ppm, a typical value for this functional group.[7] It appears as a small triplet due to a three-bond coupling to the two fluorine atoms.

-

Fluorine-Bearing Carbons (C-2, C-6): The two carbons directly attached to fluorine are strongly deshielded and appear at ~161.8 ppm. The signal is a doublet of doublets (dd) . The largest splitting (¹JCF ≈ 251 Hz) is due to the direct one-bond coupling to the attached fluorine. The smaller doublet splitting (³JCF ≈ 7.5 Hz) arises from a three-bond coupling to the other fluorine atom across the ring.

-

Ipso-Carbon (C-1): The ipso-carbon, to which the acetaldehyde substituent is attached, is found at ~113.5 ppm. Its signal is a triplet (t) due to a two-bond coupling (²JCF) of approximately 19 Hz with both ortho-fluorine atoms.

-

Para-Carbon (C-4): The carbon at the para position (~132.1 ppm) also appears as a triplet (t) . This is caused by a smaller four-bond coupling (⁴JCF) to the two fluorine atoms.

-

Meta-Carbons (C-3, C-5): These two equivalent carbons at ~112.0 ppm exhibit complex splitting. They are coupled to the adjacent fluorine (two bonds, ²JCF) and the fluorine across the ring (four bonds, ⁴JCF), resulting in a multiplet that often appears as a broad doublet.

-

Methylene Carbon (C-7): The benzylic carbon resonates at ~45.2 ppm. The signal is a triplet (t) due to three-bond coupling (³JCF) to the two ortho-fluorine atoms, with a coupling constant of about 5.0 Hz.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-(2,6-Difluorophenyl)acetaldehyde provides an unambiguous structural confirmation. The key to the interpretation lies in recognizing and assigning the various H-H, H-F, and C-F coupling constants. The aldehydic proton triplet, the methylene doublet of triplets, and the characteristic C-F splitting patterns in the ¹³C spectrum serve as definitive diagnostic markers. This guide provides a robust framework and a detailed protocol for researchers engaged in the synthesis and characterization of fluorinated aromatic compounds, ensuring scientific integrity and accuracy in structural elucidation.

References

-

SpectraBase. (n.d.). 2,6-Difluorobenzoic acid, 3,4-dichlorophenyl ester. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

-

Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Acetaldehyde 1H NMR Spectrum. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Acetaldehyde 13C NMR Spectrum. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. (General reference for NMR principles, not directly linked).

Sources

- 1. chem.washington.edu [chem.washington.edu]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. eurisotop.com [eurisotop.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 7. youtube.com [youtube.com]

Mass spectrometry analysis of 2-(2,6-Difluorophenyl)acetaldehyde

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(2,6-Difluorophenyl)acetaldehyde

Abstract: This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-(2,6-Difluorophenyl)acetaldehyde, a key fluorinated building block in pharmaceutical and chemical synthesis.[1][2] Recognizing the unique analytical challenges posed by both its aldehyde functionality and difluorophenyl moiety, this document details optimized methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the rationale behind selecting specific ionization techniques, predict characteristic fragmentation patterns based on established chemical principles, and provide validated, step-by-step experimental protocols. This guide is intended for researchers, analytical chemists, and drug development professionals seeking to achieve robust and reliable characterization of this and structurally related compounds.

Introduction: The Analytical Imperative

2-(2,6-Difluorophenyl)acetaldehyde is a versatile precursor in medicinal chemistry, where the incorporation of a difluorophenyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Its reactive aldehyde group facilitates a wide range of synthetic transformations.[1] Accurate structural confirmation and purity assessment are therefore critical checkpoints in the synthetic workflow. Mass spectrometry serves as the definitive tool for this purpose, offering unparalleled sensitivity and structural insight.

However, the compound's structure presents distinct analytical considerations. Aldehydes can be thermally labile and may exhibit weak molecular ion peaks under certain conditions, while the presence of fluorine atoms influences fragmentation pathways.[3][4] This guide provides the expertise-driven approach required to navigate these challenges.

Table 1: Physicochemical Properties of 2-(2,6-Difluorophenyl)acetaldehyde

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O | [5][6] |

| Molecular Weight | 156.13 g/mol | [2] |

| Monoisotopic Mass | 156.03867 Da | [5] |

| Structure | PubChem[5] |

Core Analytical Strategy: A Dual-Pronged Approach

No single method provides a complete picture. A robust analysis of 2-(2,6-Difluorophenyl)acetaldehyde leverages the complementary strengths of both GC-MS and LC-MS.

-

GC-MS with Electron Ionization (EI): This is the gold standard for structural elucidation. The high energy of EI induces extensive, reproducible fragmentation, creating a detailed "fingerprint" of the molecule.[7][8] This is invaluable for confirming the core structure and identifying isomers.

-

LC-MS with Soft Ionization (ESI/APCI): This approach excels at unequivocally determining the molecular weight.[7] Soft ionization techniques minimize fragmentation, typically yielding an intense signal for the protonated molecule, [M+H]⁺. Tandem MS (MS/MS) can then be used for controlled fragmentation to confirm structural motifs.

The following diagram illustrates the logical workflow for a comprehensive analysis.

Caption: A logical workflow for the analysis of 2-(2,6-Difluorophenyl)acetaldehyde.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Rationale: GC-MS is highly effective for semi-volatile small molecules. The use of Electron Ionization (EI) at a standard energy of 70 eV generates reproducible mass spectra that can be compared against libraries and used for definitive structural identification.[8][9]

Predicted EI Fragmentation Pathway

The high energy of EI will produce a molecular ion (M⁺˙) and a series of characteristic fragment ions. The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation processes for aldehydes include α-cleavage and for aromatic systems, benzylic cleavage.[3][10][11]

Caption: Key predicted fragmentation pathways under Electron Ionization (EI).

Table 2: Predicted Major EI-MS Fragment Ions

| m/z (Predicted) | Ion Formula | Fragmentation Pathway | Significance |

| 156 | [C₈H₆F₂O]⁺˙ | Molecular Ion | Confirms molecular weight under EI conditions. |

| 155 | [C₈H₅F₂O]⁺ | α-cleavage: Loss of aldehydic H• | Highly characteristic of aldehydes.[12][13] |

| 129 | [C₇H₄F₂]⁺ | Benzylic cleavage: Loss of •CH₂CHO | Indicates the difluorophenylmethyl substructure. |

| 127 | [C₇H₅F₂]⁺ | α-cleavage: Loss of •CHO | Confirms the presence of the formyl group. |

| 113 | [C₆H₃F₂]⁺ | Fragmentation of larger ions | Represents the core difluorophenyl ring. |

| 29 | [CHO]⁺ | α-cleavage | The formyl cation, though often of low abundance.[12] |

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a 100 µg/mL solution of the analyte in HPLC-grade dichloromethane or ethyl acetate.

-

Instrumentation: A standard benchtop GC-MS system equipped with a quadrupole mass analyzer.

-

GC Conditions:

-

Inlet: Splitless mode, 250 °C.

-

Column: A low-bleed, mid-polarity column such as an SLB™-5ms (30 m x 0.25 mm I.D. x 0.25 µm df) is recommended for good peak shape.[14]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

MS Conditions:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

Rationale: LC-MS is ideal for confirming the molecular weight of the analyte and is compatible with complex sample matrices where direct GC injection is not feasible. Electrospray Ionization (ESI) is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[7][16] This precursor ion can then be selectively fragmented in the collision cell (MS/MS) to confirm its identity.

Expected ESI-MS and MS/MS Fragments

In positive ion ESI, the analyte will readily protonate to form [M+H]⁺ at m/z 157.04595.[5] Collision-induced dissociation (CID) of this precursor will likely involve the neutral loss of stable molecules like water (from the enol tautomer) or carbon monoxide.

Caption: Conceptual workflow for tandem mass spectrometry (MS/MS) analysis.

Table 3: Predicted ESI-MS/MS Product Ions from Precursor m/z 157

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Product Ion Structure |

| 157.05 | 139.04 | H₂O (18 Da) | [C₈H₅F₂]⁺ |

| 157.05 | 129.04 | CO (28 Da) | [C₇H₆F₂]⁺ |

Experimental Protocol: LC-MS/MS

-

Sample Preparation: Prepare a 10 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting efficient protonation in ESI.[4]

-

Instrumentation: A triple quadrupole (QqQ) or Q-TOF mass spectrometer coupled to an HPLC or UPLC system.

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[4]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[4]

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Gas (N₂): Flow at 800 L/hr, Temperature at 350 °C.

-

Acquisition Mode:

-

Full Scan: Survey scan from m/z 50 to 300 to confirm the [M+H]⁺ ion at m/z 157.

-

Product Ion Scan (MS/MS): Isolate the precursor ion at m/z 157 and apply collision energy (e.g., 10-30 eV, requires optimization) to generate a product ion spectrum.

-

-

Data Validation and Interpretation

The trustworthiness of the analysis is established by cross-validating the results from the orthogonal methods described.

-

Molecular Formula Confirmation: The most powerful validation comes from high-resolution mass spectrometry (HRMS), often using a TOF or Orbitrap analyzer. An accurate mass measurement of the [M+H]⁺ ion (e.g., 157.04595) should be within 5 ppm of the theoretical mass for C₈H₇F₂O, definitively confirming the elemental composition.[17][18]

-

Structural Confirmation: The fragmentation pattern obtained from GC-EI-MS serves as a structural fingerprint. The presence of key fragments predicted in Table 2, such as the loss of H• (m/z 155) and •CHO (m/z 127), provides extremely high confidence in the identification of the 2-(2,6-Difluorophenyl)acetaldehyde structure.

-

Orthogonal Verification: The molecular weight determined by LC-ESI-MS (m/z 157 for [M+H]⁺) must be consistent with the molecular ion observed in GC-EI-MS (m/z 156). This agreement between a soft and a hard ionization technique provides a robust, self-validating system.

Conclusion

The mass spectrometric analysis of 2-(2,6-Difluorophenyl)acetaldehyde requires a methodical approach that leverages the distinct advantages of both GC-MS and LC-MS/MS. By employing high-energy EI for structural fingerprinting and soft ESI for unambiguous molecular weight confirmation, analysts can achieve a comprehensive and high-confidence characterization. The protocols and predicted fragmentation pathways outlined in this guide serve as a validated starting point for routine analysis, impurity profiling, and metabolic studies involving this important synthetic building block.

References

-

National Institutes of Health (NIH). (n.d.). Mass Spectrometry of Fatty Aldehydes. PubMed Central. Retrieved from [Link]

-

NPTEL Archive. (n.d.). Lecture 25: Mass and Infrared Spectroscopies. Retrieved from [Link]

-

PubMed. (n.d.). Detecting and Identifying Volatile Aldehydes as Dinitrophenylhydrazones Using Gas Chromatography Mass Spectrometry. Retrieved from [Link]

-

J-Stage. (n.d.). Analysis of Aldehydes in Water by Head Space-GC/MS. Retrieved from [Link]

-

Scirp.org. (n.d.). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Retrieved from [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. Retrieved from [Link]

-

PubMed. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Retrieved from [Link]

-

Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. Retrieved from [Link]

-

University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. Retrieved from [Link]

-

Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spec. Retrieved from [Link]

-

ACS Publications. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. Retrieved from [Link]

-

OpenStax. (2023). Spectroscopy of Aldehydes and Ketones. Organic Chemistry. Retrieved from [Link]

-

Waters. (n.d.). Common Ionization Methods. Retrieved from [Link]

-

ResearchGate. (2025). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2,6-difluorophenyl)acetaldehyde (C8H6F2O). Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.11.4 - Fragmentation of Aldehydes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

-

MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

-

ACS Publications. (1998). Mass Spectrometry of the Acetal Derivatives of.... Retrieved from [Link]

-

NIST. (n.d.). 2,6-Difluorophenylacetic acid. WebBook. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. PubMed Central. Retrieved from [Link]

-

DTIC. (2008). Synthesis and mass spectral analysis of HD degradation products. A computational elucidation of the.... Retrieved from [Link]

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. benchchem.com [benchchem.com]

- 3. archive.nptel.ac.in [archive.nptel.ac.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PubChemLite - 2-(2,6-difluorophenyl)acetaldehyde (C8H6F2O) [pubchemlite.lcsb.uni.lu]

- 6. Page loading... [guidechem.com]

- 7. acdlabs.com [acdlabs.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 10. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. GCMS Section 6.11.4 [people.whitman.edu]

- 13. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 14. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. waters.com [waters.com]

- 17. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]

Infrared spectroscopy of 2-(2,6-Difluorophenyl)acetaldehyde

An In-depth Technical Guide to the Infrared Spectroscopy of 2-(2,6-Difluorophenyl)acetaldehyde

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical and agrochemical development, the precise structural elucidation of synthetic intermediates is paramount. 2-(2,6-Difluorophenyl)acetaldehyde is a key building block whose unique electronic and steric properties, conferred by the difluorophenyl moiety, make it a valuable precursor in the synthesis of complex molecular architectures.[1] Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the verification of such molecules. It provides a distinct molecular "fingerprint" by probing the vibrational modes of chemical bonds.[2]

This guide offers a comprehensive examination of the infrared spectrum of 2-(2,6-Difluorophenyl)acetaldehyde. Moving beyond a simple catalogue of absorption bands, we will explore the causal relationships between molecular structure and vibrational frequencies. This document is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, field-proven methodologies for accurate spectral interpretation and data acquisition.

Molecular Structure and Predicted Vibrational Modes

To interpret the IR spectrum of 2-(2,6-Difluorophenyl)acetaldehyde, we must first deconstruct its molecular architecture into its constituent functional groups. Each group possesses characteristic vibrational modes—stretching and bending—that absorb infrared radiation at specific frequencies.[3][4]

The primary components of 2-(2,6-Difluorophenyl)acetaldehyde are:

-

An Aldehyde Group (-CHO): The source of highly characteristic carbonyl and C-H vibrations.

-

A Methylene Bridge (-CH₂-): Connecting the aromatic ring and the aldehyde group.

-

A 2,6-Disubstituted Aromatic Ring: Responsible for aromatic C=C and C-H vibrations.

-

Two Carbon-Fluorine Bonds (C-F): Which produce strong, distinctive stretching absorptions.

The absorption of IR radiation excites these bonds, causing them to vibrate at a higher amplitude. The primary vibrational modes are stretching (a change in bond length) and bending (a change in bond angle).

Core Spectral Analysis and Interpretation

The diagnostic power of IR spectroscopy lies in the fact that specific functional groups consistently absorb within predictable wavenumber regions. The following is a detailed breakdown of the expected IR spectrum for 2-(2,6-Difluorophenyl)acetaldehyde.

The Aldehyde Group (-CHO): A Definitive Signature

The aldehyde functional group provides the most unambiguous signals in the spectrum. Its identification relies on a two-part validation system: the carbonyl stretch and the unique aldehydic C-H stretch.

-

Carbonyl (C=O) Stretching: A very strong and sharp absorption is expected. For saturated aliphatic aldehydes, this peak appears around 1740-1720 cm⁻¹.[5] However, in 2-(2,6-Difluorophenyl)acetaldehyde, the aldehyde group is adjacent to an aromatic ring. This conjugation delocalizes the pi-electrons of the carbonyl group, slightly weakening the C=O bond and lowering its vibrational frequency. Therefore, the C=O stretch is predicted to appear in the range of 1710-1685 cm⁻¹ .[5][6][7] The intensity of this peak is one of the strongest in the entire spectrum, making it a key landmark.[8][9]

-

Aldehydic C-H Stretching: This is the definitive feature that distinguishes an aldehyde from a ketone. It manifests as two weak to medium intensity bands. One appears between 2830-2695 cm⁻¹ and a second, often weaker, band appears near 2720 cm⁻¹ .[5][6] The band near 2720 cm⁻¹ is particularly diagnostic because few other functional groups absorb in this region.[5] These two distinct peaks often arise from a phenomenon known as Fermi resonance, where the fundamental C-H stretching vibration interacts with the first overtone of the aldehydic C-H bending vibration.[10]

The 2,6-Difluorophenyl Group: Aromatic and C-F Vibrations

The substituted benzene ring contributes several characteristic bands.

-

Aromatic C-H Stretching: These vibrations require more energy than aliphatic C-H stretches and appear as weak to medium intensity peaks just above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ range.[6][11]

-

Aromatic C=C (In-Ring) Stretching: The stretching of the carbon-carbon bonds within the benzene ring produces a series of sharp, medium-to-weak absorptions in the 1600-1450 cm⁻¹ region.[6][9][11] Typically, two distinct bands are observed near 1600 cm⁻¹ and 1500-1430 cm⁻¹.[9]

-

C-H Out-of-Plane (OOP) Bending: The substitution pattern on a benzene ring strongly influences the C-H OOP bending vibrations, which appear in the fingerprint region (900-675 cm⁻¹ ).[11] While specific assignments for 1,2,3-trisubstituted rings can be complex, the presence of strong absorptions in this region confirms the aromatic nature of the compound.

-

Carbon-Fluorine (C-F) Stretching: The C-F bond is highly polar, resulting in a strong to very strong absorption band. For aromatic fluorine compounds, these stretches are typically found in the 1300-1000 cm⁻¹ range.[12] The presence of two fluorine atoms in 2-(2,6-Difluorophenyl)acetaldehyde will likely lead to multiple strong, complex bands in this region, representing symmetric and asymmetric stretching modes.[13] These intense absorptions are a key indicator of the fluorinated phenyl group.

The Aliphatic Methylene Bridge (-CH₂-)

-

Aliphatic C-H Stretching: The symmetric and asymmetric stretching vibrations of the methylene C-H bonds will produce medium-intensity peaks in the region just below 3000 cm⁻¹, typically between 2960-2850 cm⁻¹ .[3] These will appear at a lower frequency than the aromatic C-H stretches.

-

Aliphatic C-H Bending (Scissoring): The in-plane bending, or scissoring, vibration of the -CH₂- group is expected to show a medium-intensity absorption near 1450 cm⁻¹ .[3]

Summary of Expected IR Absorption Bands

The following table consolidates the predicted vibrational frequencies, providing a quick reference for spectral analysis.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Aldehyde (-CHO) | C=O Stretch (conjugated) | 1710 - 1685 | Strong, Sharp |

| Aldehyde (-CHO) | C-H Stretch (Fermi doublet) | 2830 - 2695 | Weak to Medium, two bands |

| Aromatic Ring | C-H Stretch | 3100 - 3030 | Weak to Medium |

| Aromatic Ring | C=C In-Ring Stretch | 1600 - 1450 | Medium to Weak, Sharp |

| Aliphatic (-CH₂-) | C-H Stretch | 2960 - 2850 | Medium |

| Aliphatic (-CH₂-) | C-H Bend (Scissoring) | ~1450 | Medium |

| Aryl Fluoride (C-F) | C-F Stretch | 1300 - 1000 | Strong to Very Strong |

Experimental Protocol for FTIR Analysis

Adherence to a standardized protocol is critical for obtaining a high-quality, reproducible IR spectrum.

Instrumentation

A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument of choice, offering high sensitivity and rapid data acquisition.

Sample Preparation

2-(2,6-Difluorophenyl)acetaldehyde is typically a liquid at room temperature. The most direct method for analysis is as a neat (undiluted) liquid.

-

Materials:

-

FTIR Spectrometer

-

Salt plates (Potassium Bromide, KBr, or Sodium Chloride, NaCl)

-

Pipette or glass rod

-

Appropriate solvent for cleaning (e.g., acetone or isopropanol)

-

-

Procedure:

-

Background Scan: Ensure the sample compartment is empty and clean. Run a background scan to acquire a spectrum of the ambient atmosphere (primarily H₂O and CO₂). The instrument software will automatically subtract this background from the sample spectrum.

-

Sample Application: Place one clean, dry salt plate on a holder. Using a pipette, place a single small drop of 2-(2,6-Difluorophenyl)acetaldehyde onto the center of the plate.

-

Create Sample Film: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Avoid introducing air bubbles.

-

Mounting: Place the salt plate "sandwich" into the sample holder within the FTIR spectrometer's sample compartment.

-

Data Acquisition: Initiate the sample scan. Standard acquisition parameters are:

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans (co-added to improve the signal-to-noise ratio)

-

-

Cleaning: After analysis, immediately disassemble the salt plates and clean them thoroughly with a suitable solvent and a soft lens tissue. Store the plates in a desiccator to prevent fogging from atmospheric moisture.

-

Trustworthiness: A Self-Validating System

The scientific integrity of spectral interpretation hinges on a self-validating approach. A single absorption band is merely suggestive; a combination of bands is confirmatory. For 2-(2,6-Difluorophenyl)acetaldehyde, this principle is key:

-

Aldehyde vs. Ketone: The presence of a strong C=O stretch around 1700 cm⁻¹ indicates a carbonyl. However, it is the concurrent appearance of the two aldehydic C-H stretches (~2820 and ~2720 cm⁻¹) that provides irrefutable evidence of an aldehyde functional group, ruling out a ketone.[10]

-

Confirmation of the Aromatic Moiety: The collective presence of the weak aromatic C-H stretch (>3000 cm⁻¹), the in-ring C=C stretches (1600-1450 cm⁻¹), and the very strong C-F stretch (1300-1000 cm⁻¹) validates the existence of the 2,6-difluorophenyl group.

This cross-validation of multiple, independent vibrational modes ensures a trustworthy and robust structural assignment.

Conclusion

The infrared spectrum of 2-(2,6-Difluorophenyl)acetaldehyde is rich with structural information. The definitive signatures are the strong, conjugated carbonyl (C=O) stretch near 1700 cm⁻¹, the unique aldehydic C-H doublet between 2830-2700 cm⁻¹, and the intense carbon-fluorine (C-F) absorptions in the 1300-1000 cm⁻¹ region. Complemented by the characteristic vibrations of the aromatic ring and the aliphatic linker, these features provide a comprehensive and self-validating fingerprint of the molecule. For any scientist engaged in the synthesis or application of this compound, a proficient understanding of its IR spectrum is an indispensable tool for identity confirmation, purity assessment, and quality control.

References

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

-

ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). [Link]

-

PubMed. (2007). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. [Link]

-

University of Calgary. (n.d.). IR: aldehydes. [Link]

-

Royal Society of Chemistry. (2018). How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. Physical Chemistry Chemical Physics. [Link]

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

-

Pavia, D. L., Lampman, G. M., & Kriz, G. S. (n.d.). 2.3 THE MODES OF STRETCHING AND BENDING. [Link]

-

SciSpace. (2017). Theoretical investigation of electronic, vibrational, and nonlinear optical properties of 4-fluoro-4-hydroxybenzophenone. [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

A Level Compiled Solved Questions. (2021). Infrared Spectra Interpretation for different Functional Groups. [Link]

-

Royal Society of Chemistry. (2014). Chemistry Vignettes: Vibrational Modes. [Link]

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 3. web.williams.edu [web.williams.edu]

- 4. youtube.com [youtube.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scispace.com [scispace.com]

- 13. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability of 2-(2,6-Difluorophenyl)acetaldehyde Under Acidic and Basic Conditions

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 2-(2,6-difluorophenyl)acetaldehyde, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] The unique structural feature of two fluorine atoms positioned ortho to the acetaldehyde moiety imparts distinct reactivity and stability characteristics. This document delves into the anticipated behavior of this compound under both acidic and basic conditions, drawing upon established principles of organic chemistry and the known effects of fluorine substitution. Detailed experimental protocols for assessing stability, along with analytical methodologies for monitoring degradation, are provided for researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-(2,6-Difluorophenyl)acetaldehyde

2-(2,6-Difluorophenyl)acetaldehyde is a valuable intermediate in organic synthesis, primarily due to the presence of the 2,6-difluorophenyl group. The incorporation of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability, binding affinity to target proteins, and other crucial pharmacokinetic properties.[1] Consequently, understanding the chemical stability of this aldehyde under various pH conditions is paramount for its effective utilization in multi-step syntheses and for ensuring the quality and purity of the final products.

The reactivity of 2-(2,6-difluorophenyl)acetaldehyde is governed by two main features: the electrophilic carbonyl group and the acidic α-protons of the methylene group. The two electron-withdrawing fluorine atoms on the phenyl ring are expected to have a profound influence on both of these reactive centers.

Stability Under Acidic Conditions

Under acidic conditions, aldehydes can undergo a variety of reactions, including acetal formation, enolization, and polymerization. For 2-(2,6-difluorophenyl)acetaldehyde, the primary anticipated degradation pathways involve acid-catalyzed enolization followed by condensation or polymerization, and potentially intramolecular cyclization reactions.

Mechanistic Insights into Acid-Catalyzed Degradation

The strong electron-withdrawing nature of the two fluorine atoms is anticipated to decrease the electron density on the phenyl ring and, through inductive effects, on the carbonyl oxygen. This would make the protonation of the carbonyl oxygen, the initial step in many acid-catalyzed reactions, less favorable compared to unsubstituted phenylacetaldehyde. However, once protonated, the carbonyl carbon becomes highly electrophilic.

The primary degradation pathway under acidic conditions is likely to be acid-catalyzed enolization. The electron-withdrawing fluorine atoms will increase the acidity of the α-protons, facilitating the formation of the enol tautomer. This enol can then act as a nucleophile, attacking the protonated carbonyl of another molecule, leading to aldol-type condensation products. Subsequent dehydration of these adducts would yield α,β-unsaturated aldehydes. In strong acids, phenylacetaldehydes have been shown to form bicyclic ethers, though often in low yields with significant decomposition.

Figure 1: Proposed acid-catalyzed degradation pathway.

Experimental Protocol for Acidic Stability Testing

This protocol outlines a forced degradation study to assess the stability of 2-(2,6-difluorophenyl)acetaldehyde in acidic conditions.

Materials:

-

2-(2,6-Difluorophenyl)acetaldehyde

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), for neutralization

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

HPLC system with a UV detector

-

pH meter

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 2-(2,6-difluorophenyl)acetaldehyde in acetonitrile at a concentration of 1 mg/mL.

-

Acidic Stress Condition:

-

In a volumetric flask, add a known volume of the stock solution.

-

Add a sufficient volume of 0.1 N HCl to achieve the desired final concentration of the aldehyde (e.g., 100 µg/mL).

-

Incubate the solution at a controlled temperature (e.g., 40°C, 60°C).

-

-

Time-Point Sampling: Withdraw aliquots of the stressed sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 N NaOH to stop the degradation process.

-

Sample Preparation for Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

-

HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Stability Under Basic Conditions

In the presence of a base, aldehydes with α-protons are prone to undergo aldol condensation. Aldehydes lacking α-protons may undergo the Cannizzaro reaction. 2-(2,6-Difluorophenyl)acetaldehyde possesses two acidic α-protons, making it highly susceptible to base-catalyzed reactions.

Mechanistic Insights into Base-Catalyzed Degradation

The primary degradation pathway for 2-(2,6-difluorophenyl)acetaldehyde under basic conditions is expected to be the aldol condensation. The electron-withdrawing fluorine atoms significantly increase the acidity of the α-protons, facilitating the formation of an enolate ion upon treatment with a base. This enolate is a potent nucleophile that can attack the electrophilic carbonyl carbon of another molecule of the aldehyde. The resulting aldol adduct can then undergo dehydration to form an α,β-unsaturated aldehyde. Due to the increased acidity of the α-protons, this reaction is likely to be facile.

Another potential reaction under strongly basic conditions is oxidation of the aldehyde to the corresponding carboxylic acid, 2-(2,6-difluorophenyl)acetic acid. Phenylacetaldehyde itself is readily oxidized to phenylacetic acid.[2]

Figure 2: Proposed base-catalyzed degradation pathways.

Experimental Protocol for Basic Stability Testing

This protocol describes a forced degradation study to evaluate the stability of 2-(2,6-difluorophenyl)acetaldehyde under basic conditions.

Materials:

-

2-(2,6-Difluorophenyl)acetaldehyde

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrochloric acid (HCl), for neutralization

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

HPLC system with a UV detector

-

pH meter

Procedure:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-(2,6-difluorophenyl)acetaldehyde in acetonitrile.

-

Basic Stress Condition:

-

In a volumetric flask, add a known volume of the stock solution.

-

Add a sufficient volume of 0.1 N NaOH to achieve the desired final concentration of the aldehyde (e.g., 100 µg/mL).

-

Incubate the solution at a controlled temperature (e.g., room temperature, 40°C).

-

-

Time-Point Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 1, 2, 4, 8 hours).

-

Neutralization: Immediately neutralize the aliquot with an equivalent amount of 0.1 N HCl.

-

Sample Preparation for Analysis: Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

-

HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Analytical Methodologies for Stability Monitoring

The degradation of 2-(2,6-difluorophenyl)acetaldehyde can be effectively monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a particularly suitable method for quantifying the parent compound and its degradation products.

HPLC Method for Stability Assessment

A stability-indicating HPLC method should be developed and validated to separate the parent aldehyde from its potential degradation products.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

This method is a starting point and should be optimized to achieve adequate separation of all relevant peaks. The use of a photodiode array (PDA) detector can aid in peak purity assessment and identification of degradation products.

NMR Spectroscopy for Structural Elucidation